Enhanced Aqueous Solubility via Hydrochloride Salt Formation: Comparison with Free Acid
The hydrochloride salt of quinoline-6-carboxylic acid exhibits a qualitative improvement in water solubility compared to the parent free acid. The free acid (6-quinolinecarboxylic acid, CAS 10349-57-2) is described as 'practically insoluble in water' , whereas the hydrochloride salt form is noted to 'enhance the solubility and stability of the parent molecule' and 'typically exhibits higher water solubility compared to the free acid' . This property is critical for applications requiring aqueous reaction media or biological buffer compatibility.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Enhanced solubility (qualitative); described as 'higher water solubility compared to the free acid' |
| Comparator Or Baseline | 6-Quinolinecarboxylic acid (free acid, CAS 10349-57-2): 'practically insoluble in water' |
| Quantified Difference | Qualitative enhancement; no precise quantitative solubility data (mg/mL) available for the hydrochloride salt |
| Conditions | Qualitative assessment based on salt form vs. free acid properties |
Why This Matters
Procurement of the hydrochloride salt enables direct use in aqueous-phase syntheses and biological assays without the need for additional solubilization steps that may introduce variability.
